

Spectroscopic Profile of 2-Amino-4,6-dibromobenzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,6-dibromobenzoic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-4,6-dibromobenzoic acid** (CAS No. 81190-68-3), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic characteristics based on the analysis of analogous compounds and established principles of NMR, IR, and Mass Spectrometry.

Molecular Structure and Properties

- Chemical Formula: C₇H₅Br₂NO₂
- Molecular Weight: 294.93 g/mol [\[1\]](#)[\[2\]](#)
- IUPAC Name: **2-Amino-4,6-dibromobenzoic acid**[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **2-Amino-4,6-dibromobenzoic acid** are based on the analysis of substituted benzoic acids and aromatic amines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
H-3	7.5 - 7.8	Doublet (d)	Deshielded due to the adjacent bromine atom.
H-5	7.2 - 7.5	Doublet (d)	
-NH ₂	4.5 - 6.0	Broad Singlet (br s)	Chemical shift can be concentration and solvent dependent.
-COOH	10.0 - 13.0	Broad Singlet (br s)	Acidic proton, often broad and may exchange with D ₂ O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon	Expected Chemical Shift (δ , ppm)	Notes
C=O (Carboxylic Acid)	165 - 175	Quaternary carbon, typically a weaker signal.
C-2 (C-NH ₂)	145 - 155	Attached to the amino group.
C-4 (C-Br)	110 - 120	Attached to a bromine atom.
C-6 (C-Br)	115 - 125	Attached to a bromine atom.
C-1	110 - 120	Quaternary carbon.
C-3	130 - 140	
C-5	125 - 135	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Amino-4,6-dibromobenzoic acid** is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic moieties.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Stretching	Broad, Strong
N-H (Amine)	3500 - 3300	Stretching	Medium (two bands for primary amine)
C-H (Aromatic)	3100 - 3000	Stretching	Weak to Medium
C=O (Carboxylic Acid)	1710 - 1680	Stretching	Strong
C=C (Aromatic)	1600 - 1450	Stretching	Medium to Strong (multiple bands)
C-N (Amine)	1340 - 1250	Stretching	Medium
C-Br	700 - 500	Stretching	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Amino-4,6-dibromobenzoic acid**, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

m/z	Ion	Notes
293/295/297	[M] ⁺	Molecular ion with isotopic peaks for two bromine atoms in an approximate 1:2:1 ratio.
275/277/279	[M-H ₂ O] ⁺	Loss of water from the carboxylic acid.
249/251/253	[M-COOH] ⁺	Loss of the carboxylic acid group.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-4,6-dibromobenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution

spectrum, dissolve the sample in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., CCl_4).

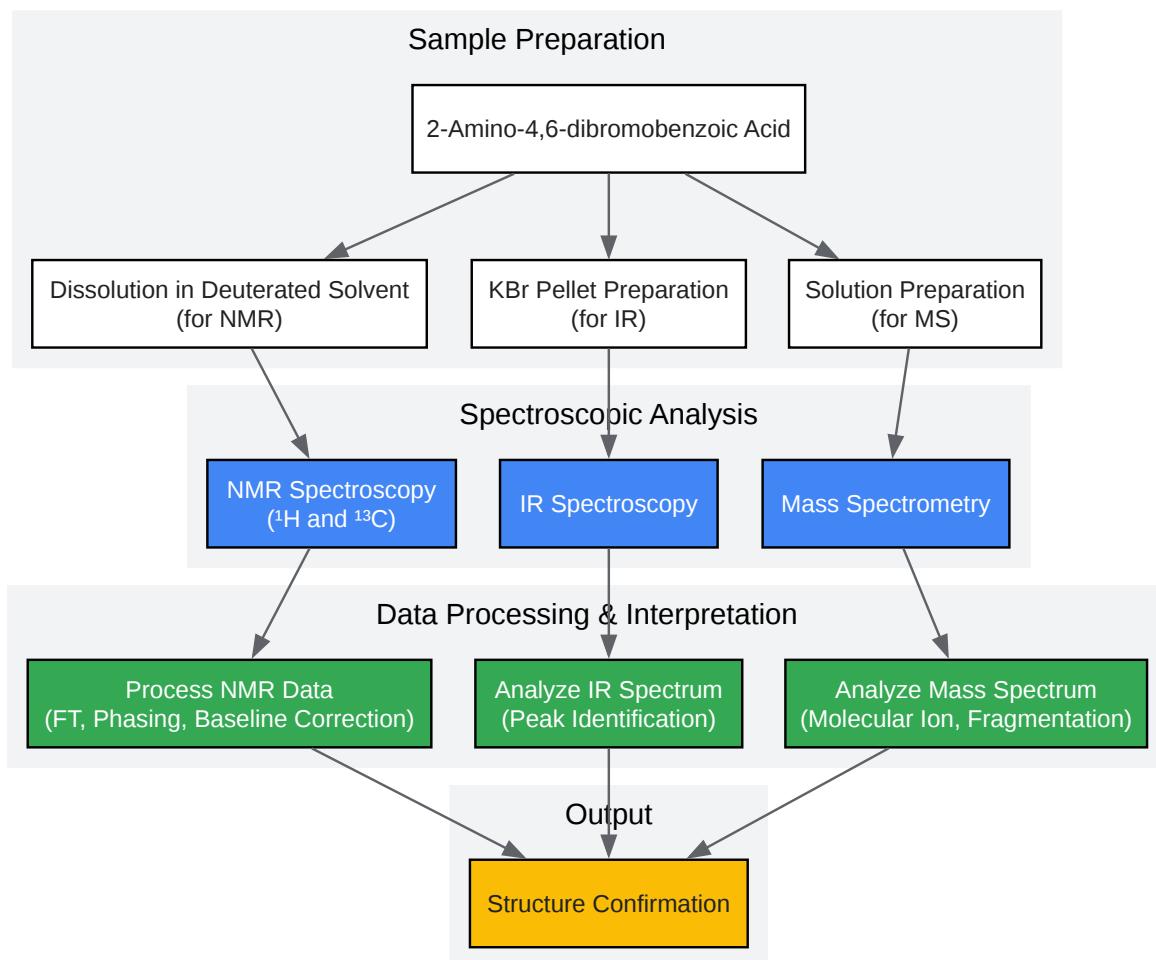
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Instrumentation: Use a mass spectrometer capable of resolving the isotopic pattern of bromine.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Amino-4,6-dibromobenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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